2-Amino-6-(2-phenylethyl)pyrimidin-4(3h)-one

Fragment-based drug discovery BACE1 Beta-secretase

Fragment-based screening campaigns often rely on uncharacterized scaffolds, leading to false negatives and wasted resources. This 2-aminopyrimidin-4(3H)-one provides a validated, co-crystal structure-supported starting point for aspartic protease inhibitor programs. - Co-crystal structure in PDB 2V00 confirms transferable binding mode to endothiapepsin - Kd of 220 µM against endothiapepsin provides a calibrated affinity baseline for SPR validation - Favorable fragment-like properties (MW 215 Da, LogD₇.₄ 1.4) ensure high solubility for soaking experiments

Molecular Formula C12H13N3O
Molecular Weight 215.25 g/mol
CAS No. 6951-49-1
Cat. No. B3279596
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-(2-phenylethyl)pyrimidin-4(3h)-one
CAS6951-49-1
Molecular FormulaC12H13N3O
Molecular Weight215.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC2=CC(=O)NC(=N2)N
InChIInChI=1S/C12H13N3O/c13-12-14-10(8-11(16)15-12)7-6-9-4-2-1-3-5-9/h1-5,8H,6-7H2,(H3,13,14,15,16)
InChIKeyCNBSPUGFNQVSJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fragment Hit for Aspartic Protease Drug Discovery


2-Amino-6-(2-phenylethyl)pyrimidin-4(3H)-one (CAS 6951-49-1) is a heterocyclic small molecule belonging to the 2-aminopyrimidin-4(3H)-one (isocytosine) class. It carries a phenylethyl substituent at the C6 position, distinguishing it from simpler 6-aryl or 6-alkyl analogs. The compound was identified as an initial fragment hit against beta-secretase 1 (BACE1) via NMR affinity screening [1] and later co-crystallized with the fungal aspartic protease endothiapepsin (PDB 2V00) [2]. With a molecular weight of 215.25 Da, LogD₇.₄ of 1.4, and no Rule-of-5 violations [3], it occupies a favorable fragment-like physicochemical space and serves as a validated anchor for structure-based optimization of cyclic amidine protease inhibitors.

Reported co-crystal structure (PDB 2V00) with aspartic protease
Supports structure-based optimization for BACE1/endothiapepsin
Fragment-like physicochemical space (MW 215, logD 1.4)

Why Generic Isocytosine Analogs Cannot Substitute


The 2-aminopyrimidin-4(3H)-one scaffold is a privileged fragment core for aspartic protease inhibition, but the C6 substituent critically modulates binding affinity, ligand efficiency, and the trajectory of subsequent chemical optimization. The phenylethyl group of CAS 6951-49-1 provides a unique balance of hydrophobic contact surface and conformational flexibility distinct from the rigid 6-phenyl analog (direct π-stacking orientation) [1] and the shorter 6-benzyl analog (altered linker geometry). Substituting a generic 6-alkyl or 6-aryl isocytosine fragment into a BACE1 or endothiapepsin screening cascade without accounting for these differences can lead to divergent structure–activity relationships, misrepresenting the true tractability of the series. The quantitative evidence below demonstrates how the phenylethyl substituent translates into measurable biophysical binding parameters and structural binding-mode differences.

6-Phenyl analog
Rigid π-stacking orientation may alter binding mode and SAR trajectory compared to phenylethyl group
6-Benzyl analog
Altered linker geometry may not reproduce the same hydrophobic contact surface and conformational flexibility
Unsubstituted isocytosine
Lacks the hydrophobic anchor necessary for affinity maturation; no reported co-crystal structure

Quantitative Selectivity Versus Closest Analogs


BACE1 Binding Affinity vs. Unsubstituted Core

In the original fragment screen that identified the isocytosine core as a BACE1 ligand, 2-amino-6-(2-phenylethyl)pyrimidin-4(3H)-one demonstrated a Kd of 660 µM against BACE1 expressed in HEK293 cells, measured by Biacore surface plasmon resonance (SPR) [1]. This value places it within the typical millimolar affinity range of initial fragment hits, but the presence of the phenylethyl substituent provides a vector for affinity maturation that is absent in unsubstituted 2-aminopyrimidin-4-one (isocytosine). A direct comparison with the unsubstituted isocytosine core fragment from the same study was not numerically reported; however, the authors noted that initial fragment hits had millimolar potency, and the phenylethyl-bearing fragment was prioritized for co-crystallization and subsequent optimization based on its favorable ligand efficiency and structural tractability [1].

BACE1 Affinity vs Core
Class-level
Target
Kd 660 µM (LE 0.27)
Comparator
Unsub. core: Kd not reported, no co-crystal
Reported binding mode supports structure-based design
SPR, HEK293 BACE1, 1 mM analyte
Fragment-based drug discovery BACE1 Beta-secretase SPR binding

Endothiapepsin Binding and Crystallography Validation

2-Amino-6-(2-phenylethyl)pyrimidin-4(3H)-one binds to the fungal aspartic protease endothiapepsin with a Kd of 220 µM (0.22 mM), measured by Biacore SPR [1]. Endothiapepsin is commonly used as a readily crystallizable surrogate for BACE1 and renin in fragment-based drug discovery. The phenylethyl-substituted fragment displays a ligand efficiency (LE) of 0.31 and lipophilic ligand efficiency (LLE) of 2.52 against endothiapepsin [1]. By contrast, the 6-phenyl analog (2-amino-6-phenylpyrimidin-4(3H)-one) lacks the flexible ethylene spacer and is not reported as a binder in the same SPR assay, likely due to suboptimal hydrophobic pocket occupancy. No quantitative Kd data for the 6-phenyl or 6-benzyl analogs against endothiapepsin were found in publicly available databases, underscoring the uniqueness of the phenylethyl-bearing fragment in this protease system.

Endothiapepsin Binding vs 6-Ph
Class-level
Target
Kd 220 µM (LE 0.31)
Comparator
6-Ph: no binding data reported
Unique binder enables aspartic protease crystallography control
Endothiapepsin SPR, single protein format
Endothiapepsin Aspartic protease Fragment screening SPR

Lipophilicity and Ligand Efficiency Differentiation

The experimental logD₇.₄ of 2-amino-6-(2-phenylethyl)pyrimidin-4(3H)-one is 1.4, determined by the AstraZeneca shake-flask method [1]. This value reflects the contribution of the phenylethyl substituent to the overall lipophilicity, which is substantially higher than the unsubstituted 2-amino-4(3H)-pyrimidinone (isocytosine, predicted logD₇.₄ ≈ -0.5 to 0.0 based on its lower molecular weight and absence of hydrophobic substituents). A class-level comparison indicates that the phenylethyl group increases logD by approximately 1.4–1.9 log units relative to the unsubstituted core. The compound's lipophilic ligand efficiency (LLE = 2.04–2.52) remains within acceptable fragment-quality thresholds (LLE > 2), indicating that the added lipophilicity translates into productive binding interactions rather than non-specific hydrophobic partitioning [1][2].

Lipophilicity vs Core
Class-level
logD₇.₄ 1.4 (LLE 2.04–2.52)
Productive lipophilicity within fragment-quality range
Shake-flask, ΔlogD ~+1.5 vs unsub. core; LLE>2
LogD Lipophilicity Physicochemical property Fragment quality

BACE1 Functional Target Engagement

At a concentration of 1 mM, 2-amino-6-(2-phenylethyl)pyrimidin-4(3H)-one inhibits BACE1 by 69% in an SPR-based assay [1]. This inhibition level, achieved at a concentration approximately 1.5-fold above its Kd (660 µM), is consistent with a specific, saturable binding event rather than non-specific aggregation. While many fragment hits exhibit binding but fail to show measurable inhibition in orthogonal assays, the 69% inhibition demonstrates functional target engagement. No comparable inhibition data for the 6-phenyl or 6-benzyl analogs of 2-aminopyrimidin-4-one against BACE1 were found in the primary literature, making this a differentiating functional readout for the phenylethyl-substituted fragment.

BACE1 Inhibition
Reported
69% at 1 mM
Reported functional target engagement at fragment concentration
BACE1 SPR assay, 1 mM compound
BACE1 inhibition SPR Target engagement Fragment screening

Optimal Procurement and Application Scenarios


Fragment-Based Lead Discovery for BACE1

This compound is directly applicable as a validated, co-crystal structure-supported fragment hit for BACE1 inhibitor programs. Its Kd of 660 µM and 69% inhibition at 1 mM provide a measured affinity baseline, while the PDB 2V00 co-crystal structure with the closely related endothiapepsin enzyme provides a transferable binding-mode hypothesis for structure-guided optimization [1]. Researchers procuring the compound for fragment library screening or validation experiments benefit from an existing body of biophysical characterization data not available for generic, untested isocytosine analogs.

Aspartic Protease Crystallography Control

With a co-crystal structure deposited in the PDB (2V00) and a well-characterized Kd of 220 µM against endothiapepsin [1], this fragment serves as a positive control ligand for aspartic protease crystallography soaking experiments and SPR-based fragment screening validation. Its moderate affinity and high aqueous solubility — consistent with its logD₇.₄ of 1.4 — make it suitable for co-crystallization trials and as a reference compound for normalizing biophysical screening data across different aspartic protease targets.

Kinase Selectivity Profiling and JAK2 Research

The 2-aminopyrimidine core is a known kinase hinge-binding motif, and patent literature has described 6-(2-phenylethyl)-substituted pyrimidinones as potential JAK2 kinase inhibitors [1]. While BACE1 inhibition is the most extensively documented activity for this specific compound, its structural similarity to JAK2-targeting chemotypes makes it a candidate for selectivity panel screening in kinase drug discovery. Procurement for kinase profiling can help establish whether the phenylethyl substituent confers selectivity advantages over the 6-phenyl or 6-methyl analogs commonly found in commercial kinase fragment libraries.

Chemical Biology Tool for Aspartic Protease Probing

As a cell-permeable (logD₇.₄ 1.4, MW 215 Da) fragment with documented engagement of both human BACE1 and fungal endothiapepsin [1], the compound can be used in cellular target-engagement assays (e.g., CETSA or NanoBRET) to probe aspartic protease biology. Its fragment-like properties minimize off-target liabilities associated with larger, more lipophilic inhibitors, making it a cleaner chemical probe for target validation studies in neuroinflammation or cancer models where aspartic proteases are implicated.

Application
Selection Property
Validation Focus
BACE1 Fragment-Based Lead Discovery
Reported co-crystal structure and biophysical binding data
Affinity maturation and structure-guided optimization
Aspartic Protease Crystallography Control
Reported endothiapepsin co-crystal (PDB 2V00)
SPR screening normalization and co-crystallization trials
Kinase Selectivity Profiling
2-Aminopyrimidine hinge-binding scaffold
Selectivity panel screening vs. 6-aryl analogs
Chemical Biology Probe for Aspartic Proteases
Fragment-like cell permeability profile
Cellular target engagement assays (CETSA, NanoBRET)
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